molecular formula C22H21NO5S B2429310 9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-87-6

9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2429310
CAS No.: 946235-87-6
M. Wt: 411.47
InChI Key: CIVUAQJCRPXSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.
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Scientific Research Applications

Thermal and Photochemical Properties : Research on similar benzoxazine monomers with coumarin groups, such as 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, has demonstrated the ability to undergo photodimerization and thermal ring-opening reactions. These properties suggest potential applications in developing materials with tunable thermal and photochemical characteristics, useful for coatings, adhesives, and responsive materials (Kiskan & Yagcı, 2007).

Electron Transport and Optoelectronic Properties : Derivatives of diphenyl-1,3,4-oxadiazole have been studied for their electron-withdrawing effects and the ability to form pi-conjugated molecules with unique redox and optoelectronic properties. These findings are relevant for the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Wang, Pålsson, Batsanov, & Bryce, 2006).

Structural and Stability Studies : The structural analysis of similar compounds has provided insights into their conformational stability and the influence of substituents on their molecular configuration. Such studies are foundational for designing new compounds with desired physical and chemical properties for applications in drug design, material science, and catalysis (Chaudhuri, Helliwell, & Kundu, 2001).

Polymer Chemistry and Material Science : Research on multifunctional benzoxazines has explored their polymerization behavior, resulting in materials with low polymerization temperatures and diverse structures. These materials have potential applications in high-performance thermosets, coatings, and composite materials, offering enhanced thermal stability, mechanical properties, and chemical resistance (Soto, Hiller, Oschkinat, & Koschek, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-14-20(15-5-3-2-4-6-15)21(24)17-7-8-19-18(22(17)28-14)11-23(13-27-19)16-9-10-29(25,26)12-16/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUAQJCRPXSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.